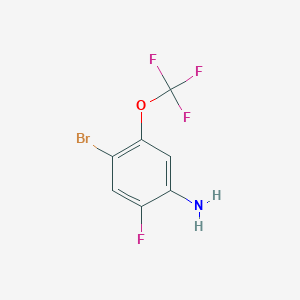

4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline

Overview

Description

“4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C7H4BrF4NO . It has a molecular weight of 274.01 . The compound is in liquid form and has an antimicrobial effect .

Molecular Structure Analysis

The InChI code for “4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline” is 1S/C7H4BrF4NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline” is a liquid at room temperature . It has a molecular weight of 274.01 . The compound’s density is 1.691 g/mL at 25 °C .Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Halogenated Nucleosides

4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline derivatives have been utilized in the synthesis of halogenated nucleosides, exploring their distribution in mice bearing Lewis lung tumors. The study highlights the compounds' in vivo stability and insights into their interaction with cell membrane transporters (Mercer et al., 1989).

Synthesis of Biphenyl Derivatives

The compound has been employed as a key intermediate in synthesizing biphenyl derivatives like flurbiprofen. The research emphasizes the development of practical synthesis methods that overcome the limitations of cost and toxicity associated with traditional procedures (Qiu et al., 2009).

Pharmacokinetics and Metabolism Studies

Analysis of Inhalation Anesthetics

Studies have investigated the pharmacokinetics and metabolism of related compounds, shedding light on their uptake, excretion, and potential as anesthetic agents, providing a comparative understanding of the properties and metabolic pathways of such compounds (Holaday & Fiserova-Bergerova, 1976).

Tumor Uptake of Radiolabeled Compounds

Research has been conducted on the uptake of radiolabeled derivatives in tumor models, offering valuable data on their potential use in medical diagnostics and treatment efficacy assessments (Borbath et al., 2001).

Environmental and Safety Evaluations

- Study of Environmental Impact: The compound's derivatives have been studied in the context of environmental safety and health, specifically evaluating the acute effects on cardiac and central nervous systems, which is crucial for understanding the potential environmental and occupational hazards (Branch et al., 1994).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to various biological effects .

Mode of Action

It is known that the compound can participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that it may interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It has been suggested that the compound may have antimicrobial effects .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool place, away from strong oxidizing agents . This suggests that the compound’s stability and efficacy may be compromised in certain environmental conditions.

properties

IUPAC Name |

4-bromo-2-fluoro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4NO/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUDKOAKLVMESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline | |

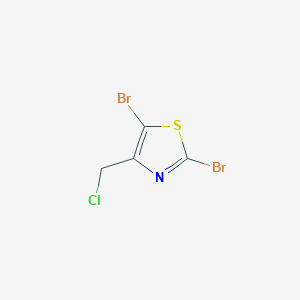

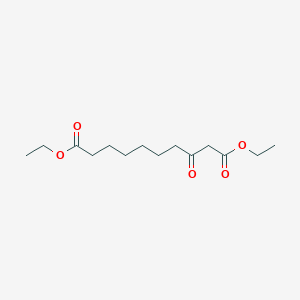

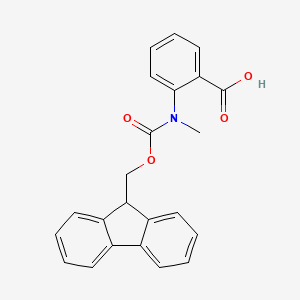

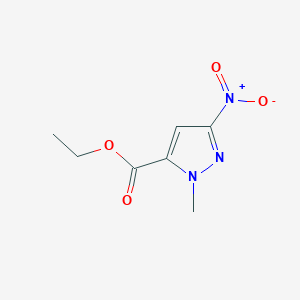

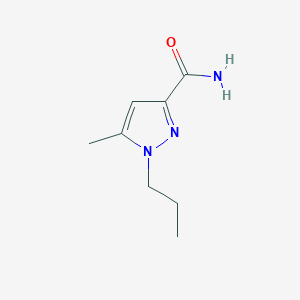

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Aminopropoxy)phenyl]methanol](/img/structure/B1367677.png)

![Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1367711.png)